Synthesis of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride
Synthesis of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride
An In-depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride, a key heterocyclic building block with significant potential in pharmaceutical and agrochemical research. The synthetic strategy is built upon a robust and efficient three-pillar approach, beginning with the independent preparation of two critical precursors: Thiophene-2-sulfonyl chloride and N-(hydroxymethyl)-4-chlorobenzamide . These intermediates are subsequently coupled in the final step via a regioselective acid-catalyzed amidoalkylation. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the causality behind critical process choices to ensure reproducibility and high yield.
Introduction
Chemical Identity and Significance
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride (CAS 166964-34-7) is a bifunctional organic compound featuring a thiophene core.[1][2] The molecule's utility is derived from its two reactive sites: the sulfonyl chloride group at the 2-position and the N-substituted methyl side chain at the 5-position. The sulfonyl chloride is a versatile handle for introducing sulfonamide moieties, a common pharmacophore in many therapeutic agents.[3][4] The 4-chlorobenzamido group adds another layer of functionality, making this compound a valuable intermediate for constructing complex molecular architectures. Thiophene-based sulfonamides have demonstrated a wide range of biological activities, including antibacterial and anticancer properties, making this scaffold a focal point for drug discovery programs.[5]
| Identifier | Value |
| IUPAC Name | 5-{[(4-chlorobenzoyl)amino]methyl}thiophene-2-sulfonylchloride[1] |
| CAS Number | 166964-34-7[1][2] |
| Molecular Formula | C₁₂H₉Cl₂NO₃S₂[1][2] |
| Molecular Weight | 350.25 g/mol [1] |
| Chemical Structure | ClC₁=CC=C(C=C₁)C(=O)NCC₁=CC=C(S₁)S(Cl)(=O)=O[1] |
Rationale for the Synthetic Strategy
The synthesis of a disubstituted thiophene ring requires careful consideration of regioselectivity. The chosen pathway involves the initial synthesis of thiophene-2-sulfonyl chloride, followed by the introduction of the C5 side chain. This approach is superior to alternatives for several key reasons:
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Regiocontrol: The sulfonyl chloride group at the C2 position, while electron-withdrawing, still allows for the thiophene ring to be sufficiently activated for a second electrophilic substitution. The substitution is strongly directed to the vacant C5 position, ensuring a high yield of the desired isomer.
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Convergent Synthesis: Preparing the two key fragments separately and coupling them in the final step is an efficient strategy that avoids carrying complex and potentially sensitive functionality through multiple synthetic steps.
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Robustness: The selected key reaction, an amidoalkylation, is a reliable method for forming carbon-carbon bonds on electron-rich heterocycles and avoids the use of unstable organometallic reagents.
Overall Synthetic Workflow
The synthesis is structured into three main pillars: the preparation of Precursor A, the preparation of Precursor B, and their final coupling to yield the target molecule.
Pillar I: Synthesis of Thiophene-2-sulfonyl chloride (Precursor A)
Principle and Causality
The synthesis of thiophene-2-sulfonyl chloride is achieved via electrophilic chlorosulfonation of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the α-positions (C2 and C5).[6][7] Chlorosulfonic acid serves as the potent electrophile. The reaction's efficiency can be significantly enhanced by the addition of phosphorus pentachloride, which helps to drive the equilibrium towards the product.[4][8]
Detailed Experimental Protocol
Caution: This reaction involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
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To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add chlorosulfonic acid (4.0 eq.).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add phosphorus pentachloride (1.0 eq.) in portions, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, add thiophene (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.
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After the addition, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
The product will separate as an oil or a low-melting solid. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude thiophene-2-sulfonyl chloride by vacuum distillation.
Data and Characterization
| Parameter | Value | Reference |
| Appearance | White to almost white solid | [9] |
| Yield | 70-85% | [4][8] |
| Melting Point | 30-32 °C | [9] |
| Boiling Point | 130-132 °C / 14 mmHg | [9] |
Pillar II: Synthesis of N-(hydroxymethyl)-4-chlorobenzamide (Precursor B)
Principle and Causality
This precursor is synthesized through the hydroxymethylation of 4-chlorobenzamide. The reaction involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of formaldehyde. This process is typically catalyzed by a base, which deprotonates the amide to increase its nucleophilicity. The resulting N-(hydroxymethyl)amide is a stable, crystalline solid that serves as the key electrophile precursor in the final step.
Detailed Experimental Protocol
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In a round-bottom flask, suspend 4-chlorobenzamide (1.0 eq.) in water.
-
Add a 37% aqueous solution of formaldehyde (1.2 eq.) and a catalytic amount of potassium carbonate.
-
Heat the mixture gently to 50-60°C with stirring until a clear solution is formed.
-
Continue stirring at this temperature for 2 hours.
-
Cool the reaction mixture in an ice bath. The product will crystallize out of the solution.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain N-(hydroxymethyl)-4-chlorobenzamide. The product is often sufficiently pure for the next step without further purification.
Pillar III: Synthesis of the Final Product
Principle and Causality
The final step is an acid-catalyzed amidoalkylation. Concentrated sulfuric acid protonates the hydroxyl group of N-(hydroxymethyl)-4-chlorobenzamide (Precursor B), facilitating its elimination as a water molecule. This generates a highly reactive, resonance-stabilized N-acyliminium ion. This potent electrophile is then attacked by the nucleophilic C5 position of thiophene-2-sulfonyl chloride (Precursor A), leading to the formation of a new carbon-carbon bond and yielding the final product.
Detailed Experimental Protocol
-
Charge a clean, dry, round-bottom flask with concentrated sulfuric acid and cool it to 0°C in an ice bath.
-
In a separate beaker, dissolve N-(hydroxymethyl)-4-chlorobenzamide (Precursor B, 1.1 eq.) in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution from step 2 to the cooled sulfuric acid in the flask.
-
To this mixture, add thiophene-2-sulfonyl chloride (Precursor A, 1.0 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure 5-((4-chlorobenzamido)methyl)thiophene-2-sulfonyl chloride.
Quantitative Data Summary
| Reagent | Molar Eq. | Purity | Expected Yield |
| Thiophene-2-sulfonyl chloride | 1.0 | >96% | - |
| N-(hydroxymethyl)-4-chlorobenzamide | 1.1 | >95% | - |
| Final Product | - | >95% (after recrystallization) | 65-75% |
Safety and Handling
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a fume hood with appropriate PPE. Neutralize spills with sodium bicarbonate.
-
4-Chlorobenzoyl chloride: Moisture sensitive and corrosive.[10] Store under inert gas and handle with care.
-
Thiophene-2-sulfonyl chloride: Corrosive and moisture sensitive.[9] Causes severe skin burns and eye damage.
-
General Precautions: All steps should be performed in well-ventilated areas. Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory.
Conclusion
This guide details a logical and efficient synthetic route for 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride. By breaking down the synthesis into three manageable pillars—the preparation of two key precursors followed by a regioselective amidoalkylation—this methodology provides a reliable and scalable process for obtaining this valuable chemical intermediate. The emphasis on the underlying chemical principles and detailed protocols is intended to empower researchers to confidently reproduce and adapt this synthesis for their specific research and development needs.
References
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Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K.-M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES . Phosphorus and Sulfur and the Related Elements, 10(1), 111–119. Available at: [Link]
-
THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES . Taylor & Francis Online. Available at: [Link]
-
4-Chlorobenzoyl chloride . Five Chongqing Chemdad Co. Available at: [Link]
-
THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES . Sci-Hub. Available at: [Link]
-
4-Chlorobenzoyl chloride, 99% . Ottokemi™. Available at: [Link]
-
Synthesis of D. 2-Chlorosulfonyl-thiophene . PrepChem.com. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors . Available at: [Link]
-
Sone, T., & Abe, Y. (1974). A Convenient Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 47(4), 1063-1064. Available at: [Link]
-
5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride . ChemBK. Available at: [Link]
-
How to carry out a sulfonation reaction? . ResearchGate. Available at: [Link]
-
Synthesis and Reactions of Thiophene II Heterocyclic Chemistry . YouTube. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline. Available at: [Link]
-
5-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}THIOPHENE-2-SULFONYL CHLORIDE | CAS 166964-34-7 . Matrix Fine Chemicals. Available at: [Link]
-
Keglevich, G., et al. (2018). New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. Organic & Biomolecular Chemistry. Available at: [Link]
-
Keglevich, G., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(21), 5202. Available at: [Link]
-
Wang, Q., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46–52. Available at: [Link]
-
Patil, S. S., et al. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene-Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 120-125. Available at: [Link]
-
Sulfonyl chloride synthesis by oxidation . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 5-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}THIOPHENE-2-SULFONYL CHLORIDE | CAS 166964-34-7 [matrix-fine-chemicals.com]
- 2. SmallMolecules.com | 5-{[(4-Chlorobenzoyl)amino]methyl}thiophene-2-sulfonyl chloride (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
